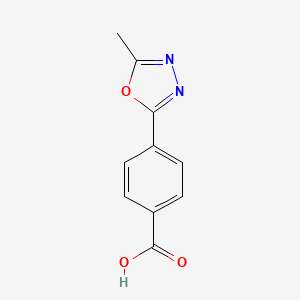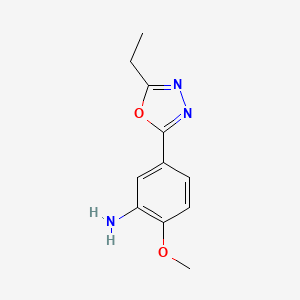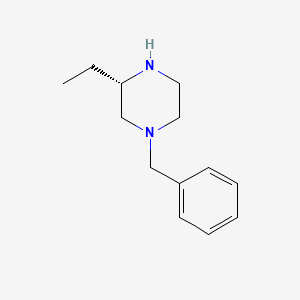
(S)-1-Benzyl-3-ethylpiperazine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “(S)-1-Benzyl-3-ethylpiperazine” is C13H20N2 . The average mass is 204.311 Da and the monoisotopic mass is 204.162643 Da .Physical And Chemical Properties Analysis
The molecular formula of “(S)-1-Benzyl-3-ethylpiperazine” is C13H20N2 . The average mass is 204.311 Da and the monoisotopic mass is 204.162643 Da .Wissenschaftliche Forschungsanwendungen
1. Oxidized Derivatives Preparation
(S)-1-Benzyl-3-ethylpiperazine has been involved in the preparation of oxidized derivatives of 1-ethylsulfonylpiperazine, which showed potential as an antishock agent. Derivatives with carboxymethyl and hydroxyethyl groups were synthesized, demonstrating the versatility of (S)-1-Benzyl-3-ethylpiperazine in creating pharmacologically relevant compounds (Foye & Fedor, 1959).
2. Catalysis in Asymmetric Reactions
This compound has been used in the development of bifunctional aza-bis(oxazoline) copper catalysts for enantioselective Henry reactions. It was observed that (S)-1-Benzyl-3-ethylpiperazine-functionalized catalysts enhanced both the rate and enantioselectivity of these reactions, indicating its potential in asymmetric catalysis (Lang, Park, & Hong, 2010).
3. Antimicrobial Activity
Research on novel benzoxazole compounds incorporating (S)-1-Benzyl-3-ethylpiperazine has shown promising antimicrobial activity, especially against P. aeruginosa. This highlights its potential in the development of new antimicrobial agents (Temiz-Arpaci et al., 2021).
4. Structural Studies in Pharmaceutical Chemistry
Structural analysis of related compounds, like 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazine-1-yl)-1H-benzimidazole, which are closely related to (S)-1-Benzyl-3-ethylpiperazine, has been crucial in understanding their conformation and biological activities. This kind of research is vital in drug design and pharmaceutical chemistry (Ozbey, Kuş, & Göker, 2001).
5. Novel Synthesis Routes
(S)-1-Benzyl-3-ethylpiperazine has also played a role in synthesizing novel chemical structures like the 1,4-benzoxazine derivatives. These derivatives have shown activity influencing intracellular calcium, which can have significant implications in various biological processes (Bourlot et al., 1998).
6. Tuberculostatic Activity
Research on 1,1-bis-methylthio-2-nitro-ethene derivatives, which involved reactions with 1-phenylpiperazine, a compound similar to (S)-1-Benzyl-3-ethylpiperazine, showed significant tuberculostatic activity. This illustrates the potential for these types of compounds in treating tuberculosis and related diseases (Foks et al., 2005).
7. NMR Spectroscopy Applications
(S)-1-Benzyl-3-ethylpiperazine derivatives have been explored as chiral solvating agents in NMR spectroscopy, aiding in the study of molecular structures and interactions (Wagger et al., 2007).
Safety And Hazards
“(S)-1-Benzyl-3-ethylpiperazine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
(3S)-1-benzyl-3-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-13-11-15(9-8-14-13)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPKPBTULPZITK-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN(CCN1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590520 | |
| Record name | (3S)-1-Benzyl-3-ethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Benzyl-3-ethylpiperazine | |
CAS RN |
324750-04-1 | |
| Record name | (3S)-1-Benzyl-3-ethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1287836.png)






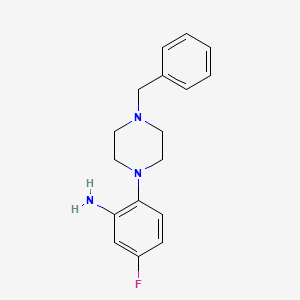

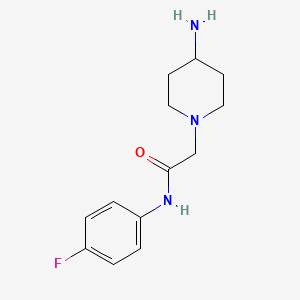
![5-Bromo-2-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B1287863.png)
